Retigeranic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

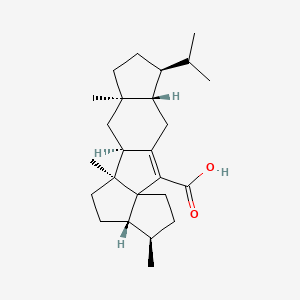

Retigeranic acid: (-)-Retigeranic acid A ) is a unique pentacyclic diterpenoid compound. It was first isolated from the lichen Lobaria retigera in the western Himalayan region . The compound features an intricate trans-hydrindane tricyclic framework with eight chiral centers, three of which are contiguous bridgehead quaternary carbons. Its complex structure and biological activities have captured the attention of synthetic chemists and researchers alike.

準備方法

Synthetic Routes: The synthesis of (-)-Retigeranic acid A involves several key steps. One notable strategy is based on a novel skeletal rearrangement approach. Let’s explore the synthetic pathway:

-

Reductive Skeleton Rearrangement: : The central step involves constructing the angular tricyclo[3.2.1]octane skeleton. Starting from an appropriate precursor, the double carbonyl groups at C5 and C6 are selectively reduced to form a cyclopropane oxide intermediate. This intermediate then undergoes a Dowd-Beckwith rearrangement to yield the desired tricyclic core .

-

[5+2] Cycloaddition/Prins Rearrangement: : To complete the pentacyclic structure, a [5+2] cycloaddition reaction followed by a Prins rearrangement is employed. This sequence introduces the adjacent quaternary carbons at C3 and C10. The overall synthesis achieves the concise and efficient construction of (-)-Retigeranic acid A .

Industrial Production: While industrial-scale production methods are not widely reported, the synthetic strategies developed in research laboratories provide valuable insights for potential large-scale synthesis.

化学反応の分析

Reactivity:

(-)-Retigeranic acid A: can undergo various chemical reactions, including:

Oxidation: Oxidative transformations at specific positions.

Reduction: Selective reduction of functional groups.

Substitution: Substitution reactions involving the tricyclic framework.

Cycloadditions: Formation of additional rings.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Researchers have used a combination of metal-catalyzed reactions, intramolecular cyclizations, and stereocontrolled reductions to achieve the synthesis .

科学的研究の応用

Multidisciplinary Impact:

(-)-Retigeranic acid A:

Chemistry: As a challenging synthetic target, it inspires innovative strategies.

Biology: Its unique structure may influence biological processes.

Medicine: Investigating its bioactivity and potential therapeutic effects.

Industry: Exploring its use in natural product-based drug discovery.

作用機序

The precise mechanism by which (-)-Retigeranic acid A exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

類似化合物との比較

While (-)-Retigeranic acid A is relatively rare, it shares structural features with other diterpenoids. its trans-hydrindane core and unique arrangement of quaternary carbons set it apart from most related compounds.

Similar Compounds:- Silphinenes and bipolarolides: These compounds exhibit similar structural complexity.

(+)-Deisopropyltricycloisohumulone: Another angular tricyclic diterpenoid.

特性

CAS番号 |

40184-98-3 |

|---|---|

分子式 |

C25H38O2 |

分子量 |

370.6 g/mol |

IUPAC名 |

(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid |

InChI |

InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1 |

InChIキー |

GTPDAZPJWLNUDK-UZQQHGMGSA-N |

異性体SMILES |

C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C |

正規SMILES |

CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)

![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)

![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)